(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13473241
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O3 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O3/c1-13(19)17(22)21(15-7-8-15)16-9-10-20(11-16)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3/t13-,16-/m0/s1 |
| Standard InChI Key | QIUUAXIZZLEWAW-BBRMVZONSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N |
| SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3)N |
| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound features a pyrrolidine core with a cyclopropylamino group at position 3 and a benzyl ester at position 1. Stereochemical precision at the (S)-configured centers is critical for its interactions with biological targets .
Spectroscopic Data
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InChI Key: QIUUAXIZZLEWAW-BBRMVZONSA-N
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SMILES: CC(C(=O)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N
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NMR: Data from analogous pyrrolidine derivatives suggest distinct signals for the cyclopropyl (δ 0.5–1.5 ppm) and benzyl ester (δ 7.3–7.5 ppm) groups .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step chiral control (Figure 1):
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Chiral Building Blocks: Use of (S)-2-aminopropionic acid and (S)-pyrrolidine precursors to ensure stereochemical fidelity .
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Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition or ring-closing metathesis .
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Benzyl Esterification: Protection of the carboxylic acid using benzyl bromide under basic conditions.
Key Challenges:
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Minimizing racemization during acyl transfer steps.
Industrial-Scale Considerations
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Automated Reactors: Enable precise temperature and pH control, improving yield (reported up to 82.9% in lab-scale syntheses) .
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Continuous Flow Systems: Reduce side reactions in cyclopropanation steps .
Chemical Reactivity and Functionalization
Reactivity Hotspots
Stability Data
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pH Stability: Stable in neutral conditions (pH 6–8); degrades in strong acids/bases via ester hydrolysis.
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Thermal Stability: Decomposes above 200°C (DSC data).
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary studies on analogous pyrrolidine derivatives suggest:
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Antimicrobial Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition (IC₅₀: 0.029–0.087 µM for related compounds) .
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Antiviral Potential: Blockade of viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) through hydrogen bonding with the cyclopropyl group .
Structure-Activity Relationships (SAR)
Comparative Analysis with Analogues
Industrial and Research Applications
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